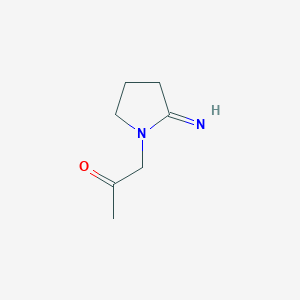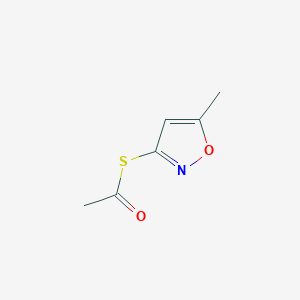
S-(5-methylisoxazol-3-yl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(5-methylisoxazol-3-yl) ethanethioate: is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 g/mol . It features an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The presence of the isoxazole ring imparts significant biological activity to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed .
Industrial Production Methods
In industrial settings, the production of S-(5-methylisoxazol-3-yl) ethanethioate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
S-(5-methylisoxazol-3-yl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
S-(5-methylisoxazol-3-yl) ethanethioate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of S-(5-methylisoxazol-3-yl) ethanethioate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to bind to biological targets based on its chemical diversity . The compound may exert its effects by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
S-(5-methylisoxazol-3-yl) ethanethioate can be compared with other similar compounds that contain the isoxazole ring. Some of these similar compounds include:
5-methylisoxazole: A simpler compound with similar biological activity.
Isoxazole-3-carboxylic acid: Another derivative with potential therapeutic applications.
3,5-dimethylisoxazole: A compound with enhanced chemical stability and biological activity.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activity, which can be tailored for various applications in research and industry.
Eigenschaften
CAS-Nummer |
69528-38-7 |
|---|---|
Molekularformel |
C6H7NO2S |
Molekulargewicht |
157.19 g/mol |
IUPAC-Name |
S-(5-methyl-1,2-oxazol-3-yl) ethanethioate |
InChI |
InChI=1S/C6H7NO2S/c1-4-3-6(7-9-4)10-5(2)8/h3H,1-2H3 |
InChI-Schlüssel |
LVXYKROLGFRBTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)SC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



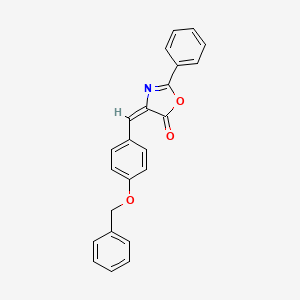
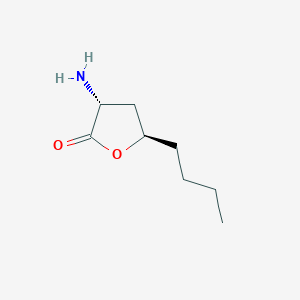
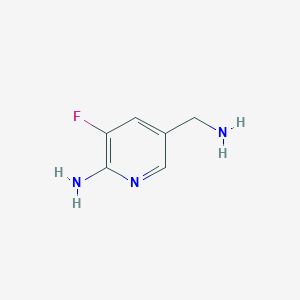
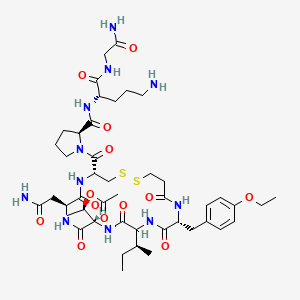
![4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15207232.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B15207249.png)
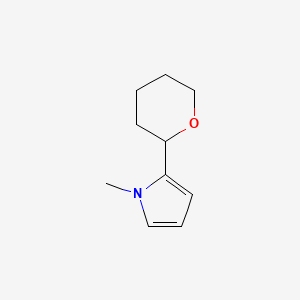
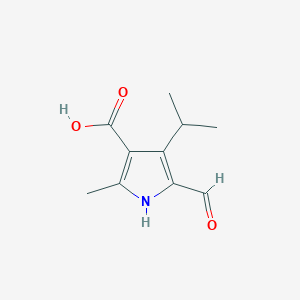

![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
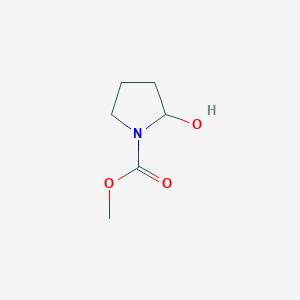
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)
